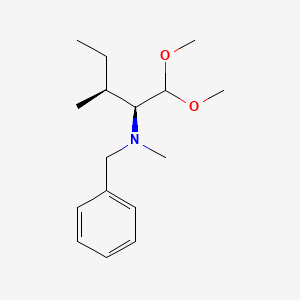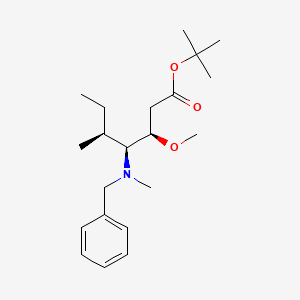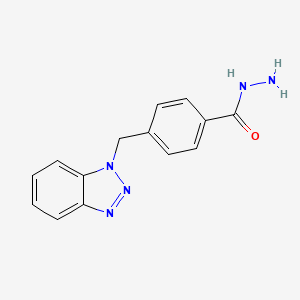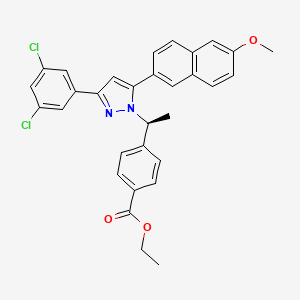
3-fluoro-4-(1H-imidazol-1-yl)benzaldehyde
Übersicht
Beschreibung
3-fluoro-4-(1H-imidazol-1-yl)benzaldehyde is a chemical compound with the CAS Number: 870841-69-3. It has a molecular weight of 190.18 .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H7FN2O/c11-9-5-8(6-14)1-2-10(9)13-4-3-12-7-13/h1-7H . This code represents the molecular structure of the compound.
Wissenschaftliche Forschungsanwendungen
Synthesis Methods
A new synthesis method for 4-(imidazol-1-yl)benzaldehyde, a compound structurally similar to 3-fluoro-4-(1H-imidazol-1-yl)benzaldehyde, has been reported with an 85.5% yield. This method involves the reaction of sodium imidazolate with 4-fluorobenzaldehyde, utilizing an autoclave reactor and THF as solvent, under optimized conditions (Liu Bo, 2009).
Sensing Applications
This compound and its derivatives have been explored in the development of fluorescent probes for bioimaging and chemical sensing. For instance, a ratiometric fluorescent probe based on a structurally related compound exhibited a large emission shift for selective sensing of cysteine and homocysteine, enabling quantitative detection (Weiying Lin et al., 2008). Similarly, another study developed a novel ratiometric optical probe for hydrogen sulfite with a significant emission wavelength shift and low detection limit, demonstrating its high selectivity and application in cell imaging (Xiaohong Cheng et al., 2013).
Luminescence Sensing
Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks have shown selective sensitivity to benzaldehyde-based derivatives, highlighting their potential as fluorescence sensors. These frameworks exhibit characteristic emission bands of Eu(3+) or Tb(3+) ions, which could be selectively sensitive to compounds including this compound derivatives (B. Shi et al., 2015).
Antimicrobial and Antifungal Activities
Compounds synthesized from this compound have been evaluated for antimicrobial and antifungal activities. Novel series of 4-(4-(1H-imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines, prepared from 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones, showed marked activities in phosphodiesterase inhibition and anti-bacterial and anti-fungal bioassays (Mujahid Hussain Bukhari et al., 2013). Another study synthesized new 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones, showing significant anti-leishmanial, anti-oxidant, and anti-fungal activities (Tanvir Hussain et al., 2009).
Corrosion Inhibition
Imidazole-based molecules, including 4-(1H-imidazol-1-yl)benzaldehyde, have been applied as corrosion inhibitors for carbon steel in acidic medium. The study indicates that molecule polarity significantly influences the corrosion inhibition efficiency, with these molecules showing a promising potential for industrial applications (S. Costa et al., 2021).
Safety and Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
3-fluoro-4-imidazol-1-ylbenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O/c11-9-5-8(6-14)1-2-10(9)13-4-3-12-7-13/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWZTKFRWOEVPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)F)N2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromothieno[2,3-c]pyridine-2-carbonitrile](/img/structure/B3161477.png)

![N-[(2-chlorophenyl)methyl]prop-2-enamide](/img/structure/B3161486.png)



![[(4aS,6S,7S,8R,8aS)-2-acetamido-8a-acetyl-6,7-dihydroxy-6-methyl-4-oxo-4a,5,7,8-tetrahydro-3H-quinazolin-8-yl] acetate](/img/structure/B3161529.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-2-chloroacetamide](/img/structure/B3161534.png)




